molecular formula C10H12Cl2 B1597269 1,2-Bis(chloromethyl)-4,5-dimethylbenzene CAS No. 2362-16-5

1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Cat. No.: B1597269
CAS No.: 2362-16-5
M. Wt: 203.1 g/mol
InChI Key: UIMFHDVFMPUGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(chloromethyl)-4,5-dimethylbenzene is a useful research compound. Its molecular formula is C10H12Cl2 and its molecular weight is 203.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds

    • 1,2-Bis(chloromethyl)-4,5-dimethylbenzene is used in the synthesis of new compounds. For instance, it reacts with tellurium powder and sodium iodide to create 2,2-diiodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, which subsequently reacts to form 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene (Al-Rubaie, 1990).
  • Metal Vapour Synthesis

    • It is instrumental in the metal vapor synthesis of bis(η6-arene)chromium(O) compounds. Its reaction with chromium vapor at low temperatures results in the formation of various bis(arene)chromium complexes, confirming their composition and structure through mass and IR spectra (Lumme et al., 1983).
  • Polymer Synthesis

    • The chemical plays a role in polymer synthesis. For example, it is used in the heteropolycondensation of sodium azobenzene-4,4′-diolate, influencing the intrinsic viscosity and yield of synthesized polymers (Radu, 1993).
    • In another study, it was used as an external cross-linking agent in the preparation of carbazole-based porous organic polymers. These polymers, with unique mulberry-like morphology, showed high iodine vapor adsorption performance, demonstrating its potential in environmental applications (Xiong et al., 2019).
  • Organometallic Chemistry

    • It's used in the preparation of various organometallic compounds. For example, its reaction with phenylacetylene followed by deprotection yields a catechol-enediyne ligand, which is crucial for studies in organometallic chemistry (Kraft et al., 2003).
  • Macrocyclic Compound Synthesis

    • The compound is utilized in the synthesis of sulfur-containing macrocyclic diamines. Such macrocycles are formed in reactions with various acid dichlorides, demonstrating its versatility in creating diverse chemical structures (Voronkov et al., 1988).

Properties

IUPAC Name

1,2-bis(chloromethyl)-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMFHDVFMPUGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335282
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-16-5
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(chloromethyl)-4,5-dimethylbenzene,tech., 92%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Reactant of Route 3
Reactant of Route 3
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Reactant of Route 5
Reactant of Route 5
1,2-Bis(chloromethyl)-4,5-dimethylbenzene
Reactant of Route 6
Reactant of Route 6
1,2-Bis(chloromethyl)-4,5-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.